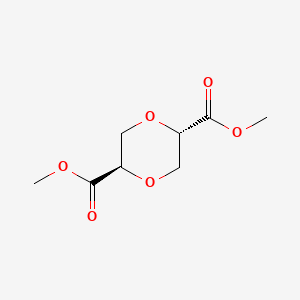

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate

Description

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate is a chiral six-membered 1,4-dioxane ring derivative with two ester groups at positions 2 and 4. Its stereochemistry ((2S,5R)) confers distinct physicochemical and biological properties compared to racemic or other stereoisomeric forms. The compound is synthesized via esterification or transesterification reactions, often involving precursors like succinylsuccinate derivatives or cyclohexanedione intermediates .

The compound’s applications span pharmaceutical intermediates and bioactive agents, leveraging its chiral centers for enantioselective interactions.

Properties

IUPAC Name |

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-11-7(9)5-3-14-6(4-13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJFNYOCDXQECS-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(CO1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CO[C@@H](CO1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate typically involves the reaction of appropriate diols with dimethyl oxalate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate serves as a crucial building block in organic synthesis. It is particularly valuable for constructing complex dioxane-containing molecules due to its unique structural properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to higher oxidation state derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Transforms ester groups into alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Replaces ester groups with other functional groups | Ammonia, Thiols under basic conditions |

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising biological activities. Studies are ongoing to evaluate its efficacy against various microbial strains and cancer cells. The compound's ability to release active intermediates through hydrolysis enhances its potential therapeutic applications.

Case Study: Anticancer Activity

In a study examining the anticancer properties of dioxane derivatives, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxicity at specific concentrations, indicating its potential as a lead compound in drug development.

Medicinal Chemistry

Drug Development and Delivery Systems

This compound is being explored for its role in drug formulation. Its structure allows it to act as a prodrug or drug delivery agent by enhancing solubility and bioavailability of poorly soluble drugs.

Table 2: Comparison of Drug Delivery Systems Using this compound

| Delivery System Type | Advantages | Challenges |

|---|---|---|

| Prodrug Formulation | Improved solubility and absorption | Stability issues in physiological conditions |

| Controlled Release Systems | Sustained release profiles | Complex formulation processes |

Industrial Applications

Synthesis of Polymers and Materials

In industrial settings, this compound is utilized in the synthesis of polymers that exhibit enhanced stability and reactivity. Its unique properties make it suitable for developing materials with specific functionalities for various applications.

Mechanism of Action

The mechanism by which dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate exerts its effects involves its interaction with various molecular targets. The compound’s ester groups can undergo hydrolysis to release active intermediates, which can then interact with biological targets, such as enzymes or receptors. The dioxane ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate with structurally analogous compounds, focusing on structure , synthesis , physicochemical properties , and biological activity .

Key Structural and Functional Insights:

Ring Size and Conformation :

- The six-membered 1,4-dioxane ring in the target compound offers greater conformational flexibility compared to the rigid five-membered 1,3-dioxolane derivatives . This flexibility may influence binding affinity in biological systems.

- Cyclohexane-based dicarboxylates (e.g., dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate) lack the dioxane oxygen atoms, reducing polarity but enabling applications in polymer chemistry .

Stereochemical Impact :

- The (2S,5R) configuration of the target compound contrasts with (2R,5S) isomers (e.g., EN300-2954189 ), which may exhibit divergent optical rotations and enantioselectivity.

- Chiral 1,3-dioxolane derivatives (e.g., compound 7 in ) demonstrate stereochemistry-dependent antimicrobial efficacy, suggesting similar trends for the target compound.

Biological Activity :

- 1,3-Dioxolane dicarboxylates exhibit broad-spectrum antimicrobial activity (MIC range = 4.8–5000 µg/mL) , while 1,4-dihydropyridines show exceptional antitubercular potency (MIC = 0.02 µg/mL) . The target compound’s bioactivity remains unexplored but could bridge these domains due to its hybrid structure.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels cyclohexanedione-based routes , whereas 1,3-dioxolanes require salicylaldehyde intermediates .

Biological Activity

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique dioxane ring structure that contributes to its stability and reactivity. The compound is characterized by two ester functional groups, which can undergo hydrolysis to release biologically active intermediates. Its molecular formula is , and it has a molecular weight of 190.16 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Hydrolysis : The ester groups can be hydrolyzed to release active carboxylic acids, which may exhibit antimicrobial or anticancer properties.

- Enzyme Interaction : The compound may inhibit specific enzymes by mimicking substrate structures or by binding to active sites.

- Cell Signaling Modulation : It may influence cell signaling pathways through receptor interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For example:

- In vitro studies show that certain analogs can inhibit the growth of Gram-positive and Gram-negative bacteria.

- The compound's derivatives have been tested against resistant strains of bacteria, demonstrating potential as new antimicrobial agents .

Anticancer Activity

This compound has also been explored for its anticancer properties :

- Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Research findings indicate that the compound could inhibit tumor growth in animal models .

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results showed significant inhibition zones in agar diffusion assays for several derivatives compared to control groups.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | K. pneumoniae | 18 |

This study highlights the potential for developing new antibiotics based on the dioxane scaffold.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested for cytotoxic effects against breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

The findings suggest that higher concentrations lead to increased cytotoxic effects .

Q & A

Q. What statistical approaches handle batch-to-batch variability in synthesizing high-purity this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.